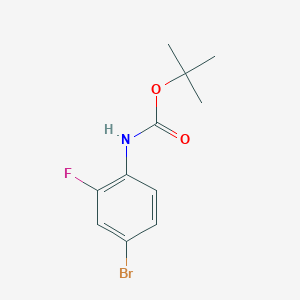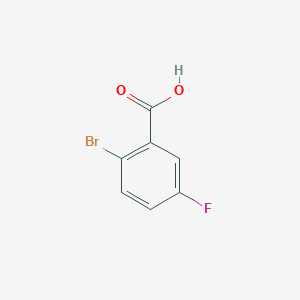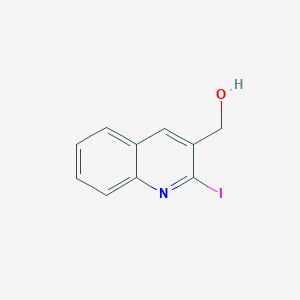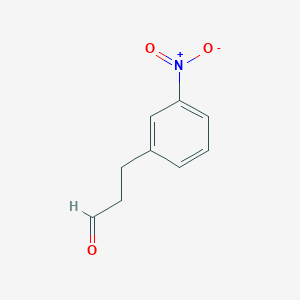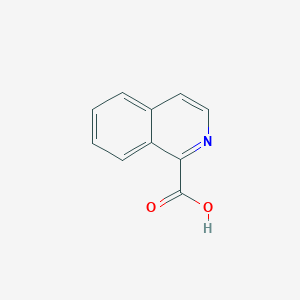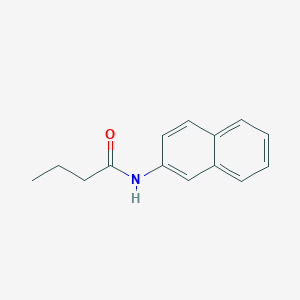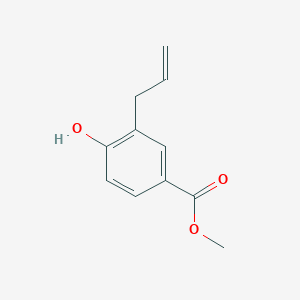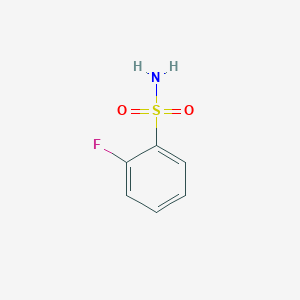
N-(6-Amino-2-pyridyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Amino-2-pyridyl)propionamide, commonly referred to as AP-6, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AP-6 is a pyridine derivative that has a propionamide functional group attached to it. It has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
AP-6 has been extensively studied for its potential applications in various fields. In medicinal chemistry, AP-6 has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of cancer cells in vitro. In biochemistry, AP-6 has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. In materials science, AP-6 has been used as a building block for the synthesis of metal-organic frameworks.
作用機序
The mechanism of action of AP-6 is not fully understood, but it is believed to be due to its ability to chelate metal ions. AP-6 has a pyridine ring that can coordinate with metal ions, and the propionamide functional group can act as a hydrogen bond acceptor. This allows AP-6 to selectively bind to metal ions and interfere with their biological functions.
Biochemical and Physiological Effects
AP-6 has been shown to have various biochemical and physiological effects. In vitro studies have shown that AP-6 can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, AP-6 has been found to be a potent inhibitor of metalloproteinases, which are enzymes that play a role in tissue remodeling and inflammation.
実験室実験の利点と制限
One of the advantages of using AP-6 in lab experiments is its high selectivity for metal ions. This allows for specific detection and quantification of metal ions in biological samples. AP-6 is also highly fluorescent, which makes it a useful tool for imaging studies. However, one limitation of using AP-6 is its potential toxicity. AP-6 has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of AP-6 in scientific research. One potential application is in the development of metal ion sensors for environmental monitoring. AP-6 could also be used as a building block for the synthesis of new metal-organic frameworks with unique properties. In addition, further studies are needed to fully understand the mechanism of action of AP-6 and its potential therapeutic applications.
Conclusion
In conclusion, AP-6 is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. AP-6 has been shown to have anti-inflammatory and anti-tumor properties, and it can selectively bind to metal ions. While AP-6 has advantages for lab experiments, its potential toxicity should be taken into consideration. Further studies are needed to fully understand the mechanism of action of AP-6 and its potential applications in scientific research.
合成法
AP-6 can be synthesized using various methods, but the most common method is the reaction of 6-aminonicotinic acid with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced using sodium borohydride to obtain AP-6. This method has been optimized to provide high yields of AP-6 with minimal impurities.
特性
IUPAC Name |
N-(6-aminopyridin-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQGZYIKRWQBJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(propylamido)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

